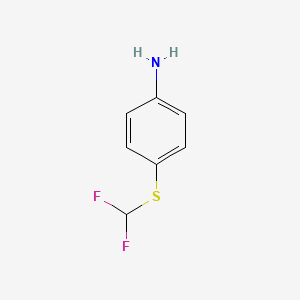

4-(Difluoromethylthio)aniline

Overview

Description

“4-(Difluoromethylthio)aniline” is an organic compound with the molecular formula C7H7F2NS and a molecular weight of 175.2 . It is also known by other synonyms such as “4-((difluoromethyl)sulfanyl)aniline” and "4-Aminophenyl difluoromethyl sulfide" .

Synthesis Analysis

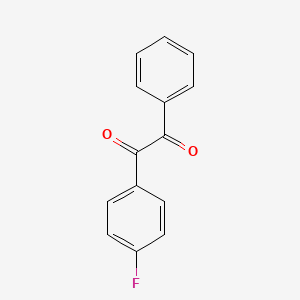

The synthesis of “4-(Difluoromethylthio)aniline” can be achieved from 4,4’-Dithiodianiline and 2,2-DIFLUORO-1,3-DIPHENYL-PROPANE-1,3-DIONE . More detailed information about the synthesis process might be available in specific scientific literature .

Molecular Structure Analysis

The molecular structure of “4-(Difluoromethylthio)aniline” consists of a benzene ring attached to an amino group and a difluoromethylthio group . Theoretical studies of anions of aniline and its derivatives have been carried out using the density functional method .

Physical And Chemical Properties Analysis

“4-(Difluoromethylthio)aniline” has a boiling point of 64°C at 0.01mm . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The incorporation of the difluoromethylthio group (–SCF₂H) into drug candidates has garnered attention due to its distinctive properties:

- Late-Stage Modifications : Difluoromethylsulfides can participate in late-stage modifications, potentially regulating bioactivity .

Agrochemicals and Pest Control

The C-4 position bearing –SCF₂H has proven advantageous in pest control agents. For instance, pyriprole, a novel pest control agent, features the –SCF₂H residue at C-4. Other bioactive compounds, such as herbicides and analogues of nifedipine and thymol, also incorporate –SCF₂H .

Synthetic Methodology

Efficient preparative methods for difluoromethylthioethers have been limited. However, recent advances include metal-catalyst-free and redox-neutral innate difluoromethylthiolation methods using readily available reagents. These methods allow the conversion of a broad spectrum of arenes and heteroarenes to difluoromethylthioethers under mild conditions and without noble metals[1,3].

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that difluoromethylthio group (–scf2h) has been receiving growing attention from both academia and industry .

Mode of Action

It’s known that difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been developed . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Biochemical Pathways

It’s known that the difluoromethylthio group can participate in some late-stage modification events, which could diversify this functionality and may regulate the bio-activity of host molecules .

Pharmacokinetics

The difluoromethylthio group is less lipophilic, less electron-withdrawing, and less stable to the acidic or basic environment than its analogue trifluoromethylthio group (−scf3), making it easier to regulate the metabolic stability of drug molecules .

Result of Action

The difluoromethylthio group is generally considered to be a lipophilic hydrogen-bonding donor and a bioisostere of the hydroxy/thio group that might interact with the heteroatom of the enzyme via a hydrogen bond to improve the binding selectivity of the drug molecule .

Action Environment

It’s known that the difluoromethylthio group is less stable to the acidic or basic environment than its analogue trifluoromethylthio group (−scf3), which suggests that the environmental ph could influence its action .

properties

IUPAC Name |

4-(difluoromethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NS/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJCIHKBMUREOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395079 | |

| Record name | 4-(Difluoromethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethylthio)aniline | |

CAS RN |

24933-60-6 | |

| Record name | 4-[(Difluoromethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24933-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(difluoromethyl)sulfanyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[4-[(4-Tert-butylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364471.png)

![2-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364477.png)

![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)

![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)

![5-{2-[5-(3-Chlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1364517.png)